molecular formula C22H23FN4O B11655996 4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide

4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide

Cat. No.: B11655996
M. Wt: 378.4 g/mol
InChI Key: JWJRAISBKPQENH-HIXSDJFHSA-N
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Description

4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4311~3,8~]undec-9-ylidene]benzohydrazide is a complex organic compound with a unique structure that includes a fluorine atom, a phenyl group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide typically involves the reaction of 4-fluorobenzohydrazide with a suitable diazatricyclic precursor. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and diazatricyclic core play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N’-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide is unique due to its specific diazatricyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23FN4O

Molecular Weight

378.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-(1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)amino]benzamide

InChI

InChI=1S/C22H23FN4O/c23-19-8-6-16(7-9-19)21(28)25-24-20-17-12-26-10-11-27(13-17)15-22(20,14-26)18-4-2-1-3-5-18/h1-9,17H,10-15H2,(H,25,28)/b24-20+

InChI Key

JWJRAISBKPQENH-HIXSDJFHSA-N

Isomeric SMILES

C1CN2CC\3CN1CC(C2)(/C3=N/NC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3=NNC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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